D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine
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Overview
Description
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine is a compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by the presence of both D-alanine and L-serine residues, making it a dipeptide derivative.
Preparation Methods
The synthesis of D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine typically involves the following steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide derivative.
Coupling Reaction: The phthalimide derivative is then coupled with D-alanine and L-serine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phthalimide moiety.
Scientific Research Applications
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The phthalimide moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine can be compared with other similar compounds such as:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound also contains the phthalimide moiety and is used in similar applications.
Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio-2,2-difluoroacetate: Another phthalimide derivative with different functional groups, used in organic synthesis.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}hexyl)-2-phenylacetamide:
These compounds share the phthalimide core structure but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
921933-74-6 |
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Molecular Formula |
C16H17N3O7 |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxypropanoic acid |
InChI |
InChI=1S/C16H17N3O7/c1-8(17)13(21)18-11(16(24)25)7-26-12(20)6-19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7,17H2,1H3,(H,18,21)(H,24,25)/t8-,11+/m1/s1 |
InChI Key |
BWOSAPJIHCATNO-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N |
Origin of Product |
United States |
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